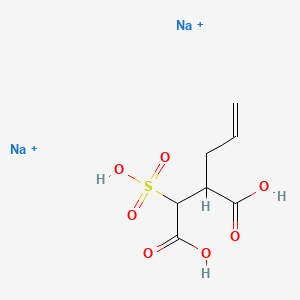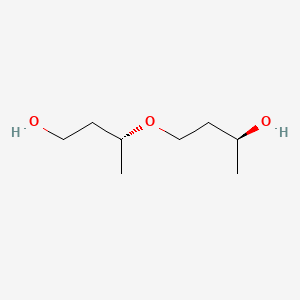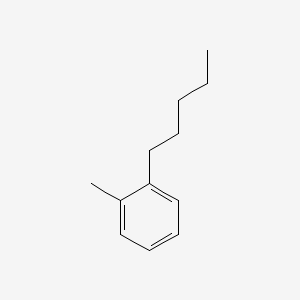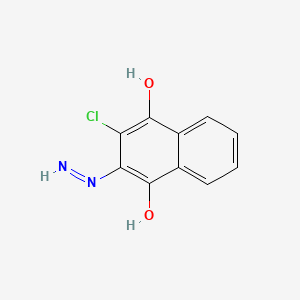
1,4-Naphthalenedione, 2-chloro-3-hydrazino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-chloro-3-hydrazino- is a chemical compound with the molecular formula C10H6ClN3O2 It is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a hydrazino group at the 2 and 3 positions, respectively
準備方法
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-hydrazino- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the hydrazino group. One common method includes:
Chlorination: 1,4-naphthoquinone is reacted with chlorine gas in the presence of a suitable solvent, such as acetic acid, to yield 2-chloro-1,4-naphthoquinone.
Hydrazination: The 2-chloro-1,4-naphthoquinone is then treated with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 3 position, forming 1,4-Naphthalenedione, 2-chloro-3-hydrazino-.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
1,4-Naphthalenedione, 2-chloro-3-hydrazino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Naphthalenedione, 2-chloro-3-hydrazino- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Biology: The compound is used in research to study its effects on various biological pathways, including apoptosis and oxidative stress.
Industry: It is explored for use in the synthesis of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-hydrazino- involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular components. This mechanism is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to apoptosis in cancer cells.
類似化合物との比較
1,4-Naphthalenedione, 2-chloro-3-hydrazino- can be compared with other naphthoquinone derivatives, such as:
1,4-Naphthoquinone: The parent compound, which lacks the chlorine and hydrazino groups.
2-Chloro-1,4-naphthoquinone: Similar but lacks the hydrazino group.
2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of a hydrazino group.
The uniqueness of 1,4-Naphthalenedione, 2-chloro-3-hydrazino- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
155669-72-0 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
2-chloro-3-diazenylnaphthalene-1,4-diol |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,12,14-15H |
InChIキー |
SMMSRTWGZBDRKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



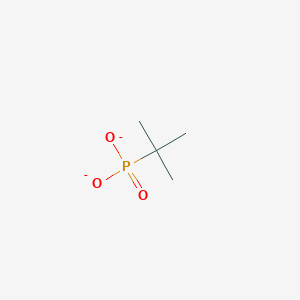
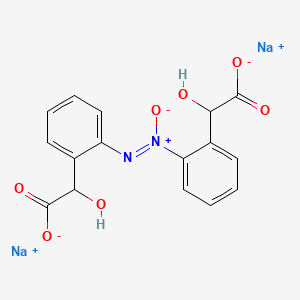
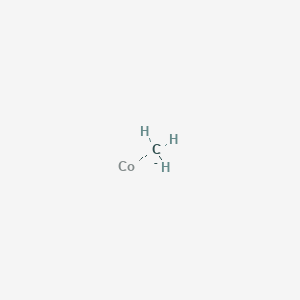
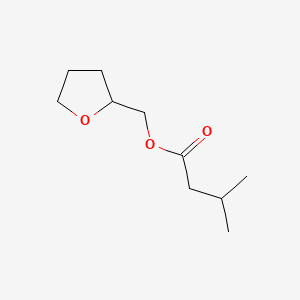
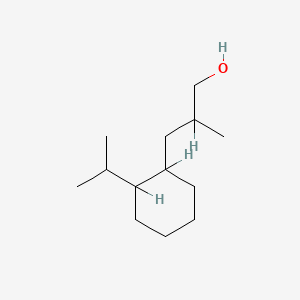




![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
